molecular formula C10H10BrNO B1590986 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 53841-99-9

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B1590986
CAS RN: 53841-99-9
M. Wt: 240.1 g/mol
InChI Key: RVPUXBJFIDCMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes .


Molecular Structure Analysis

The molecular weight of “7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is 240.1 . The InChI key is JMXPGCGROVEPID-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • Novel derivatives of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have shown significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).

Synthesis Methods

  • A method for synthesizing a 1,5-dihydro-benzo[b]azepin-2-one variant has been reported, with implications for the synthesis of pharmacologically important compounds (Pauvert et al., 2002).
  • A palladium-catalyzed synthesis method for 7-membered N/O-heterocyclic compounds, with potential as anti-inflammatory agents, has been developed (Thirupataiah et al., 2021).

Structural and Chemical Analysis

  • X-ray diffraction data for compounds related to 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have been analyzed, offering insights into their crystalline structures (Macías et al., 2011).
  • The molecular structure and reactivity of related benzazepine derivatives have been examined, contributing to the understanding of their potential applications (Gerdes et al., 2004).

Pharmacological Potentials

  • Synthesis and study of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones have been conducted, revealing their affinity toward central nervous system benzodiazepine receptors (Pavlovsky et al., 2007).

Stereochemistry and Catalysis

  • Research on axial stereocontrol in tropos dibenz[c,e]azepines has been conducted, demonstrating the effects of alkyl substituents and providing insights for future ligand designs (Balgobin et al., 2017).

Synthesis of Derivatives

  • A method for the synthesis of chiral 4,5-dihydro-1H-benzo[d]azepin-1-ones through iridium-catalyzed asymmetric hydrogenation has been developed (Shen et al., 2016).
  • An efficient strategy for solid-phase synthesis of benzazepine derivatives has been established, useful in the preparation of GPCR-targeted scaffolds (Boeglin et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUXBJFIDCMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566401
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

CAS RN

53841-99-9
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53841-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the title compound from Example 2 Step B (17.0 g, 106 mmol) in N,N-dimethylformamide (500 mL) was added N-bromosuccinimide (25.2 g, 141 mmol) at room temperature, and then the mixture was refluxed for 16 hours. The reaction mixture was diluted with ethyl acetate (1 L), and the separated organic layer was washed with 0.1 M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over Na2SO4, filtered and concentrated. Purification by flash chromatography on silica gel (petroleum ether:ethyl acetate=12:1 to 3:1) provided a crude product that was recrystallized from ethyl acetate and petroleum ether (v:v=1:10) to give the title compound: LCMS m/z=241 [M+2+H]+. 1H NMR (400 MHz, d6-DMSO): δ 9.56 (s, 1H), 7.46 (s, 1H), 7.37 (d, J=8.4 Hz, 1H), 6.87 (d, J=8.4 Hz, 1H), 2.65 (m, 2H), 2.12-2.07 (m, 4H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 3
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 5
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 6
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Citations

For This Compound
2
Citations
PA Harris, BW King, D Bandyopadhyay… - Journal of medicinal …, 2016 - ACS Publications
The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising …
Number of citations: 231 pubs.acs.org
T Takeuchi - 2014 - repository.kulib.kyoto-u.ac.jp
Many studies have been carried out on the development of mitotic inhibitors. Most antimitotic agents inhibit the function of the β-tubulin protein (a component of the microtubule). 1 For …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.